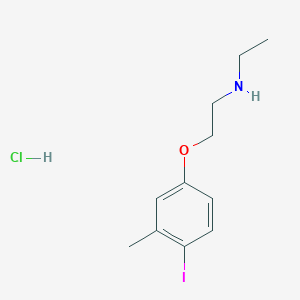
5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione is a chemical compound that belongs to the imidazolidinedione family. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme involved in insulin signaling. This compound has been extensively studied for its potential use in the treatment of diabetes and other metabolic disorders.
Mecanismo De Acción
The mechanism of action of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione involves the inhibition of this compound. This compound is a negative regulator of insulin signaling, and its inhibition can lead to improved insulin sensitivity and glucose uptake. This compound also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve insulin sensitivity and glucose uptake in vitro and in vivo. This compound has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione in lab experiments is its potent inhibitory activity against this compound. This makes it a useful tool for studying the role of this compound in insulin signaling and metabolic disorders. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione. One direction is the development of more potent and selective this compound inhibitors based on this compound. Another direction is the investigation of the effects of this compound on other metabolic pathways and diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new formulations and delivery methods for this compound could improve its efficacy and clinical utility.
Métodos De Síntesis
The synthesis of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione involves the reaction of 4-bromobenzylamine with 4-biphenylcarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydantoin and sodium hydride to yield the final compound.
Aplicaciones Científicas De Investigación
The potential use of 5-(4-biphenylylmethylene)-3-(4-bromobenzyl)-2,4-imidazolidinedione in the treatment of diabetes and other metabolic disorders has been extensively studied in scientific research. Studies have shown that this compound is a potent inhibitor of this compound, which plays a key role in insulin signaling. By inhibiting this compound, this compound can improve insulin sensitivity and glucose uptake, which can lead to improved glycemic control.
Propiedades
IUPAC Name |
(5E)-3-[(4-bromophenyl)methyl]-5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2/c24-20-12-8-17(9-13-20)15-26-22(27)21(25-23(26)28)14-16-6-10-19(11-7-16)18-4-2-1-3-5-18/h1-14H,15H2,(H,25,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBJXTKBTFVYFY-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-phenoxyacetamide](/img/structure/B5308391.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5308397.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5308413.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5308419.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(2-ethylphenyl)acetamide](/img/structure/B5308426.png)
![1-allyl-4-[(3-chloro-4-fluorophenoxy)acetyl]piperazine](/img/structure/B5308428.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5308431.png)
![5H-indeno[1,2-b]pyridin-5-ylidene(4-methylphenyl)amine](/img/structure/B5308437.png)



![3-(4-chlorophenyl)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5308463.png)
![3,7-dimethyl-11-[4-(1H-pyrazol-5-yl)benzoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5308468.png)
![N-{1-[7-acetyl-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B5308474.png)